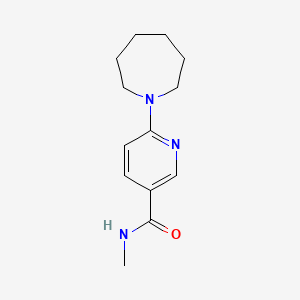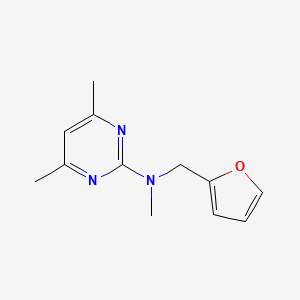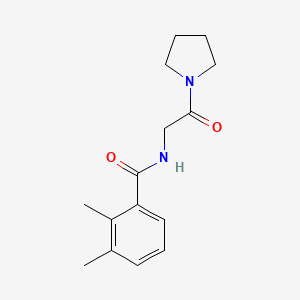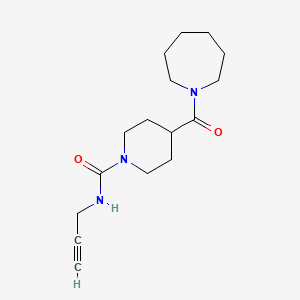
(6-Methylpyridin-2-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-2-yl)-piperidin-1-ylmethanone is a chemical compound that is commonly used in scientific research. It is also known as MPPM and has a molecular formula of C14H19N2O. This compound is used in various research studies due to its unique properties and effects.
Mécanisme D'action
The mechanism of action of (6-Methylpyridin-2-yl)-piperidin-1-ylmethanone is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
(6-Methylpyridin-2-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (6-Methylpyridin-2-yl)-piperidin-1-ylmethanone in lab experiments has various advantages and limitations. One of the advantages is that it is a readily available and affordable tool compound. This compound is also stable and can be easily synthesized. However, one of the limitations is that its mechanism of action is not fully understood, which limits its use in certain research studies.
Orientations Futures
There are various future directions for the use of (6-Methylpyridin-2-yl)-piperidin-1-ylmethanone in scientific research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research can be conducted to fully understand its mechanism of action and potential interactions with other substances.
Méthodes De Synthèse
The synthesis of (6-Methylpyridin-2-yl)-piperidin-1-ylmethanone involves the reaction between 6-methyl-2-pyridinecarboxaldehyde and piperidine-1-carboxamidine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The purity and yield of the product can be improved through various purification techniques.
Applications De Recherche Scientifique
(6-Methylpyridin-2-yl)-piperidin-1-ylmethanone is commonly used in scientific research as a tool compound. It is used to study the mechanism of action of various proteins and enzymes. This compound is also used to investigate the biochemical and physiological effects of different substances on the human body.
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-6-5-7-11(13-10)12(15)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWORYFOJFDLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)

![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)


![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)


![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)


![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)